![molecular formula C12H15ClF3NO B1356146 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride CAS No. 823782-74-7](/img/structure/B1356146.png)
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
Overview
Description
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a chemical compound with the molecular formula C12H15ClF3NO. It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(trifluoromethyl)phenol with an appropriate halogenating agent to form 2-(trifluoromethyl)phenoxy halide.
Nucleophilic Substitution: The phenoxy halide is then reacted with piperidine under nucleophilic substitution conditions to form 4-[2-(trifluoromethyl)phenoxy]piperidine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the piperidine derivative to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl halides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Pharmaceutical Development
One of the primary applications of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is in the development of novel pharmaceuticals . Its structure allows it to act as a building block in synthesizing drugs targeting neurological disorders and inflammatory diseases. The trifluoromethyl group enhances the compound's binding affinity to biological targets, making it a valuable candidate for drug design .
- Case Studies :
- Research indicates that compounds similar to this compound have shown efficacy in reducing inflammatory responses and modulating neuroprotective pathways .
- A study focusing on retinol binding protein antagonists utilized derivatives of this compound, demonstrating its potential in treating conditions like age-related macular degeneration .
Agrochemical Formulations
The compound is also explored for its potential in agrochemical formulations . Its chemical properties make it suitable for developing effective pesticides and herbicides that provide enhanced efficacy while minimizing environmental impact. The trifluoromethyl group is known for its ability to improve the biological activity of agrochemicals .
- Research Findings :
Material Science
In the realm of material science , this compound can be integrated into polymers to enhance their thermal stability and chemical resistance. This application is particularly relevant in creating high-performance materials used in various industrial applications .
- Applications :
Biochemical Research
Researchers utilize this compound extensively in biochemical studies , particularly related to receptor binding and signal transduction. Understanding how this compound interacts with biological systems can elucidate mechanisms underlying various physiological processes .
- Key Insights :
Analytical Chemistry
In analytical chemistry , this compound serves as a standard in various analytical methods. Its role is crucial in detecting and quantifying related compounds within complex mixtures, which is essential for quality control across different industries .
Mechanism of Action
The mechanism of action of 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It may inhibit enzymes or bind to receptors, thereby modulating various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(Trifluoromethyl)phenoxy]piperidine
- 4-[4-(Trifluoromethoxy)phenoxy]piperidine
- 4-(Trifluoromethyl)piperidine hydrochloride
Uniqueness
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is unique due to the specific positioning of the trifluoromethyl group on the phenoxy ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs .
Biological Activity
4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride is a compound with significant biological activity, particularly in pharmaceutical and biochemical research. This article explores its applications, mechanisms of action, and relevant case studies to provide a comprehensive understanding of its biological properties.
Chemical Structure and Properties
The compound can be represented by the molecular formula and features a trifluoromethyl group attached to a phenoxy moiety, which enhances its biological activity. The presence of the trifluoromethyl group is known to improve the lipophilicity and metabolic stability of compounds, making them more effective in biological systems .
Applications in Pharmaceutical Development
Pharmaceutical Development : This compound is often utilized as a building block in synthesizing novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to modulate receptor activity makes it valuable in drug design .
Agrochemical Formulations : The compound's properties allow it to be incorporated into agrochemicals, enhancing crop protection products with improved efficacy and lower environmental impact .
Material Science : In material science, it can be used to enhance the thermal stability and chemical resistance of polymers, which is crucial for high-performance materials .
Research indicates that this compound interacts with various biological targets, including receptors involved in signal transduction pathways. Its role in receptor binding studies has been instrumental in elucidating mechanisms underlying various biological processes. For example, it has been used in studies focusing on retinol binding protein antagonism, which may have implications for treating age-related macular degeneration (AMD) .
Case Studies and Research Findings
Several studies have highlighted the compound's potential:
- Retinol Binding Protein 4 (RBP4) Antagonists : In a study evaluating nonretinoid RBP4 antagonists for AMD treatment, compounds similar to 4-[2-(Trifluoromethyl)phenoxy]piperidine showed significant reductions in plasma RBP4 levels, indicating potential therapeutic benefits .
- Anticancer Activity : Research has demonstrated that derivatives containing similar structures exhibit notable anticancer activity against various cell lines. For instance, compounds with trifluoromethyl substitutions have shown enhanced potency against cancer cells compared to their non-fluorinated counterparts .
- Antimicrobial Efficacy : Some studies have reported that related compounds exhibit antimicrobial properties against bacteria such as E. coli and S. aureus, suggesting that 4-[2-(Trifluoromethyl)phenoxy]piperidine could have similar applications in combating infections .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
IUPAC Name |
4-[2-(trifluoromethyl)phenoxy]piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO.ClH/c13-12(14,15)10-3-1-2-4-11(10)17-9-5-7-16-8-6-9;/h1-4,9,16H,5-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPQGQLTGWTZQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=CC=C2C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589356 | |
Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
823782-74-7 | |
Record name | 4-[2-(Trifluoromethyl)phenoxy]piperidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10589356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.